molecular formula C18H27N3O2 B1453312 N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-66-1

N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1453312
CAS RN: 1053657-66-1
M. Wt: 317.4 g/mol
InChI Key: FTUYJXGLXGMEGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as the one , often involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method typically yields good results and can tolerate a variety of amino acid side chains and substituents .

Scientific Research Applications

Synthesis of Bioactive Coordination Compounds

This compound serves as a ligand precursor for the synthesis of bioactive coordination compounds. When reacted with chromium salts in a 1:2 metal-to-ligand molar ratio, it yields monometallic trivalent coordination compounds. These compounds exhibit potential antimicrobial properties against various bacterial and fungal strains, making them valuable in the development of new chemotherapeutics .

Study of Transition Metal Ion Coordination Chemistry

The compound is used in the study of transition metal ion coordination chemistry. Its ability to form stable complexes with metals can lead to the discovery of molecules with bioactive properties, contributing to scientific advancements in medicine and bioengineering .

Development of Antimicrobial Agents

Due to its structural properties, this compound can be coordinated with hetero-atom donors to create higher-valent coordination compounds. These have applications in treating diseases, as they are important intermediates in several life processes .

Research on Chemical Intermediates

As a hydrazine derivative, it is a key subject in physicochemical studies on chemical intermediates. Its reactivity and the ability to form various derivatives make it an important compound for in-depth chemical analysis .

Protective Group in Organic Synthesis

The tert-butyl ester group of the compound is often used as a protective group in organic synthesis. It can be selectively deprotected under mild conditions without affecting other sensitive functional groups in the molecule .

Ligand for Metal-Mediated Synthesis

This compound can act as a ligand in metal-mediated synthesis processes. Its complexation with metals can lead to the formation of novel compounds with unique properties, useful in various fields of chemistry .

Material Science Applications

In material science, the compound’s derivatives could be used to modify surface properties of materials or as building blocks for creating new polymeric materials with specific characteristics .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives may be explored for their potential use in drug design and synthesis, particularly in the creation of drugs with specific targeting mechanisms .

properties

IUPAC Name

tert-butyl N-[(C-benzyl-N-cyclopentylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-20-16(19-15-11-7-8-12-15)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYJXGLXGMEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CCCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
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N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 3
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 5
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 6
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

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